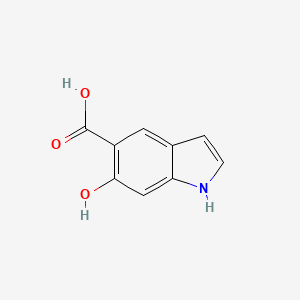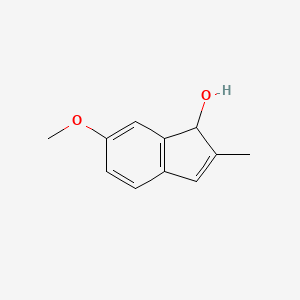
5-Hydrazinylquinolin-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinylquinolin-8-OL is a heterocyclic compound that belongs to the quinoline family It features a quinoline core with a hydrazine group at the 5-position and a hydroxyl group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylquinolin-8-OL typically involves the functionalization of quinoline derivatives. One common method is the reaction of 5-chloroquinolin-8-OL with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 5-chloroquinolin-8-OL
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or methanol
Product: this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydrazinylquinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Aplicaciones Científicas De Investigación
5-Hydrazinylquinolin-8-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinylquinolin-8-OL involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
5-Hydrazinoquinoline: Similar structure but lacks the hydroxyl group at the 8-position.
8-Hydroxyquinoline: Lacks the hydrazine group at the 5-position but shares the hydroxyl group at the 8-position.
5-Chloroquinolin-8-OL: Precursor in the synthesis of 5-Hydrazinylquinolin-8-OL.
Uniqueness: this compound is unique due to the presence of both the hydrazine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogues.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
5-hydrazinylquinolin-8-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-7-3-4-8(13)9-6(7)2-1-5-11-9/h1-5,12-13H,10H2 |
Clave InChI |
OVBMLYOBGWMNFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)







![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)


![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
